
7-Methoxy-1,2-dihydronaphthalene
Overview
Description
7-Methoxy-1,2-dihydronaphthalene is an organic compound with the molecular formula C11H12O It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 7th position and a partially hydrogenated naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the dearomatization of naphthalene derivatives by nucleophilic addition of organometallic reagents. This method is convenient and yields good results, although it may not be applicable to a wide range of substrates .
Another method involves the cyclization of alkenyliodonium tetrafluoroborates. This process requires the preparation of alkenyliodonium salts from alkenylsilanes using iodosylbenzene in the presence of boron trifluoride-diethyl ether at low temperatures, followed by quenching with aqueous sodium tetrafluoroborate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often employ catalytic systems to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce fully hydrogenated naphthalene derivatives.
Scientific Research Applications
Chemistry
7-Methoxy-1,2-dihydronaphthalene serves as a valuable building block in organic synthesis. Its unique structure allows chemists to explore various chemical reactions, including:
- Oxidation : Converts the compound into more oxidized derivatives.
- Reduction : Can further hydrogenate the naphthalene ring.
- Substitution Reactions : The methoxy group can be replaced with other functional groups under appropriate conditions.
Biology
In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its derivatives have been investigated for their potential therapeutic properties, particularly as enzyme inhibitors.
Medicine
Research indicates that derivatives of this compound exhibit promising cytotoxic activities against various cancer cell lines. For instance:
- A study found that certain synthesized derivatives showed significant cytotoxic effects against MCF-7 human breast cancer cells, outperforming conventional drugs like Doxorubicin in potency and safety profiles .
- Other derivatives have demonstrated antimicrobial, anti-inflammatory, antiviral, and antioxidant activities .
Case Study 1: Cytotoxic Evaluation
A recent study synthesized a series of dihydronaphthalene derivatives starting from 6-methoxy-1-tetralone. These compounds were tested against MCF-7 cells, revealing several with IC50 values lower than those of standard treatments. This highlights the potential of these derivatives in cancer therapy .
Compound | IC50 (μM) | Comparison Drug | IC50 (μM) |
---|---|---|---|
5a | 0.93 | Saturosporin | 6.08 |
5d | 1.76 | Doxorubicin | Not specified |
5e | 2.36 | - | - |
Case Study 2: Structural Analysis
X-ray crystallography provided insights into the molecular structure of cyclodimers formed from reactions involving this compound. This method elucidated bond distances and angles, enhancing understanding of the compound's reactivity.
Industrial Applications
In industry, this compound is used in producing dyes and fragrances due to its unique aromatic properties. Its ability to undergo various chemical transformations makes it a versatile compound for synthesizing other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2-dihydronaphthalene involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The methoxy group plays a crucial role in these interactions by influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3,4-dihydronaphthalene
- 1,2-Dihydro-7-methoxynaphthalene
Uniqueness
7-Methoxy-1,2-dihydronaphthalene is unique due to its specific substitution pattern and the presence of a methoxy group at the 7th position. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
7-Methoxy-1,2-dihydronaphthalene (C11H12O) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed exploration of its biological properties, including its antitumor, antimicrobial, and enzyme inhibitory activities, supported by relevant studies and data.
Chemical Structure and Properties
This compound features a methoxy group at the 7-position of the naphthalene ring, which influences its chemical reactivity and biological activity. The compound serves as a versatile building block in organic synthesis and exhibits unique electronic properties due to the presence of the methoxy group.
Antitumor Activity
Recent studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines, particularly MCF-7 human breast adenocarcinoma cells. A study synthesized several derivatives and evaluated their cytotoxicity, revealing that certain compounds exhibited potent activity with IC50 values lower than that of standard chemotherapeutics like Doxorubicin:
Compound | IC50 (μM) | Reference |
---|---|---|
5a | 0.93 ± 0.02 | |
5d | 1.76 ± 0.04 | |
5e | 2.36 ± 0.06 | |
10 | 2.83 ± 0.07 | |
Saturosporin (reference) | 6.08 ± 0.15 |
These findings suggest that modifications to the dihydronaphthalene scaffold can enhance anticancer potency while maintaining a favorable safety profile against normal epithelial cells.
Antimicrobial Activity
In addition to its antitumor properties, derivatives of this compound have shown significant antimicrobial activity against various pathogens. The structural features of these compounds contribute to their effectiveness in inhibiting microbial growth, making them potential candidates for developing new antimicrobial agents.
Enzyme Inhibition
This compound has been investigated for its role as an inhibitor of specific enzymes , including those involved in hepatitis C replication. Its derivatives act as fluorescent ligands for the estrogen receptor and exhibit activity against hepatitis C NS5B polymerase, indicating its potential in treating viral infections.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Estrogen Receptor Modulation : The compound's structural similarity to estrogen allows it to bind effectively to estrogen receptors, influencing cellular signaling pathways related to growth and proliferation.
- Inhibition of Viral Replication : By targeting the NS5B polymerase enzyme in hepatitis C virus, it disrupts viral replication processes.
Case Studies
- Cytotoxic Evaluation Against Cancer Cells : A study synthesized a series of dihydronaphthalene derivatives and tested their cytotoxicity against MCF-7 cells. Results indicated that several compounds demonstrated significantly higher potency than traditional chemotherapy agents .
- Antimicrobial Testing : Derivatives were screened for antimicrobial efficacy against various bacterial strains, showing promising results that warrant further investigation into their therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 7-Methoxy-1,2-dihydronaphthalene in laboratory settings?
- Answer : Handling requires strict adherence to personal protective equipment (PPE), including gloves, goggles, and lab coats. Storage should be in glass containers, protected from light, at room temperature in well-ventilated areas. Avoid contact with strong oxidizers. Solubility in ethanol and acetone suggests these solvents are suitable for experimental workflows, but water should be avoided due to low solubility .
Q. What synthetic methodologies are available for preparing this compound derivatives?
- Answer : Two primary routes include:
- Reduction and Dehydration : Starting from 6,7-dimethoxy-1-tetralone, reduction with NaBH₄ followed by acid-catalyzed dehydration yields 6,7-dimethoxy-1,2-dihydronaphthalene .
- Visible Light-Mediated Catalysis : Methylenecyclopropanes (MCPs) undergo single-electron oxidation or metal-hydride hydrogen atom transfer (MHAT) using photoredox/cobalt catalysis to synthesize fluorinated or non-fluorinated derivatives .
Method | Catalysts/Reagents | Yield | Key Applications |
---|---|---|---|
NaBH₄ Reduction | NaBH₄, p-toluenesulfonic acid | Moderate | Pharmaceutical intermediates |
Photoredox/Cobalt | 9-Mesityl-10-methylacridinium, Co(dmgH)₂PyCl | Good | Fluorinated compound synthesis |
Q. How can researchers assess the stability and reactivity of this compound under experimental conditions?
- Answer : Stability testing should focus on photodegradation (due to light sensitivity) and thermal decomposition. Reactivity with strong oxidizers must be avoided. Analytical techniques like HPLC or GC-MS can monitor decomposition products. Environmental fate studies suggest similar compounds (e.g., 4-phenyl-1,2-dihydronaphthalene) may form transient byproducts during synthesis .
Advanced Research Questions
Q. What are the contradictions in toxicological data for naphthalene derivatives, and how should they inform experimental design?
- Answer : Discrepancies in toxicity outcomes (e.g., hepatic vs. respiratory effects) arise from variations in exposure routes (inhalation vs. oral) and model systems (human vs. rodent). Researchers should:
- Use systematic review frameworks (e.g., ATSDR’s 8-step process) to evaluate risk of bias .
- Prioritize dose-response studies with randomized exposure levels and controlled allocation .
- Address data gaps in chronic low-dose exposure effects .
Q. How can high-throughput effect-directed analysis (EDA) identify bioactive derivatives of this compound in environmental samples?
- Answer : EDA workflows integrate fractionation, biotesting (e.g., acetylcholinesterase inhibition assays), and LC-HRMS for structural identification. For example, 4-phenyl-1,2-dihydronaphthalene was detected as a bioactive byproduct in produced water, highlighting the need for environmental monitoring .
Q. What enzymatic pathways metabolize this compound, and how do they influence toxicity?
- Answer : Glutathione S-transferase A5 catalyzes the conjugation of naphthalene oxides with glutathione, forming dihydrodiol metabolites. Stereochemical outcomes (e.g., (1R)- vs. (1S)-hydroxy products) affect detoxification efficiency and potential DNA adduct formation .
Q. Methodological Considerations
Q. How should researchers design studies to address data gaps in the toxicological profile of this compound?
- Answer : Prioritize:
- Inhalation Exposure Models : Current data lack robust inhalation toxicity profiles .
- Biomarker Development : Correlate urinary metabolites (e.g., dihydrodiols) with exposure levels.
- Cross-Species Comparisons : Validate rodent findings using human cell lines or organoids .
Q. What analytical techniques are optimal for characterizing this compound in complex matrices?
- Answer :
- LC-UV/HRMS : For quantification and structural elucidation in environmental or biological samples.
- NMR Spectroscopy : To resolve stereoisomers (e.g., dihydrodiol derivatives).
- X-ray Crystallography : Confirm solid-state structures of synthetic intermediates .
Q. Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity results for naphthalene derivatives?
- Answer : Variations arise from:
- Experimental Design : Differences in exposure duration, dose ranges, and endpoint selection (e.g., acute vs. chronic effects).
- Matrix Effects : Co-occurring pollutants in environmental samples may synergize or antagonize bioactivity .
- Species-Specific Metabolism : Rodent vs. human enzymatic activity differences .
Q. Future Research Directions
Q. What are the critical unanswered questions about this compound’s environmental impact?
Properties
IUPAC Name |
7-methoxy-1,2-dihydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2,4,6-8H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWCMXCTQPOKQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344158 | |
Record name | 7-Methoxy-1,2-dihydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52178-91-3 | |
Record name | 7-Methoxy-1,2-dihydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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